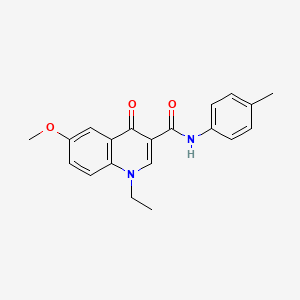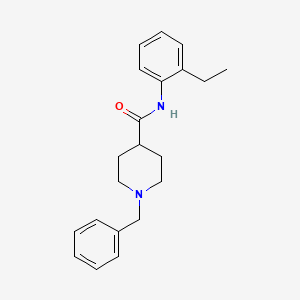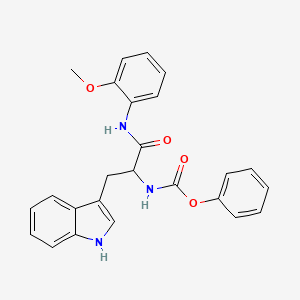
2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone, also known as DCPPQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. DCPPQ is a quinazolinone derivative that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone binds to a specific site on the NMDA receptor, known as the glycine site. This site is located on the NR1 subunit of the receptor and is responsible for modulating the activity of the receptor. This compound enhances the binding of glycine to the receptor, which leads to increased activation of the receptor and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), which is a process that underlies synaptic plasticity and is involved in learning and memory. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific effects of modulating this receptor without affecting other receptors or neurotransmitters. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as Alzheimer's disease and depression. Another area of interest is the study of the downstream signaling pathways that are activated by this compound binding to the NMDA receptor. Additionally, there is potential for the development of new synthetic methods for this compound that could improve its solubility and ease of use in lab experiments.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. It selectively binds to the NMDA receptor and has various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research involving this compound that could have important implications for the treatment of neurological disorders.
Synthesemethoden
2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multistep process involving the reaction of 2,6-dichloroaniline with propionic anhydride, followed by a sequence of reactions involving cyclization, reduction, and acylation. The final product is purified through recrystallization using solvents such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been extensively used in scientific research due to its ability to selectively bind to the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory. This compound has been shown to modulate the activity of the NMDA receptor, which has implications for the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
2-(2,6-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-2-10-21-16(15-12(18)7-5-8-13(15)19)20-14-9-4-3-6-11(14)17(21)22/h3-9,16,20H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPXZXYVRIPKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5002665.png)
![N~2~-(3-chlorophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5002671.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5002681.png)
![N-{4-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5002688.png)
![1-[5-(4-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B5002711.png)
![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5002712.png)
![1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-L-prolinamide](/img/structure/B5002713.png)
![5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5002724.png)



![1-methoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5002765.png)